4-Propyl-1,2,3-thiadiazole-5-carboxylic acid

Description

Molecular Architecture and Crystallographic Features

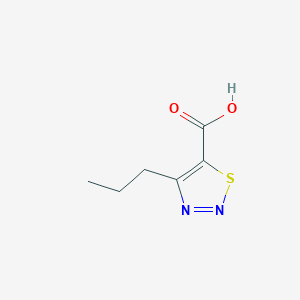

The molecular architecture of this compound is defined by its heterocyclic core structure featuring a five-membered thiadiazole ring with specific substitution patterns that confer unique chemical and physical properties. The compound's systematic International Union of Pure and Applied Chemistry name, 4-propylthiadiazole-5-carboxylic acid, reflects its structural organization with the propyl group attached to carbon-4 and the carboxylic acid functionality positioned at carbon-5 of the thiadiazole ring. The molecular geometry can be described through its Simplified Molecular Input Line Entry System representation as CCCC1=C(SN=N1)C(=O)O, which illustrates the connectivity pattern between the propyl substituent, the aromatic thiadiazole ring, and the carboxylic acid group.

Computational predictions indicate that the compound exhibits a density of 1.353 ± 0.06 grams per cubic centimeter, suggesting a relatively compact molecular packing arrangement that influences its crystalline structure and intermolecular interactions. The predicted boiling point of 308.1 ± 34.0 degrees Celsius reflects the influence of both the aromatic thiadiazole system and the hydrogen bonding capabilities of the carboxylic acid functional group. These thermodynamic properties are consistent with the presence of strong intermolecular forces, including hydrogen bonding networks that typically form between carboxylic acid groups in the solid state. The International Chemical Identifier string InChI=1S/C6H8N2O2S/c1-2-3-4-5(6(9)10)11-8-7-4/h2-3H2,1H3,(H,9,10) provides a unique structural fingerprint that encompasses both the connectivity and stereochemical information essential for complete structural characterization.

The crystallographic features of this compound are influenced by the planar nature of the thiadiazole ring system, which promotes π-π stacking interactions between adjacent molecules in the crystal lattice. The carboxylic acid functionality introduces additional complexity through its ability to form hydrogen-bonded dimers or extended chain structures, depending on the specific packing arrangement adopted in the crystalline phase. The propyl substituent contributes to the overall molecular volume and may influence the crystal packing efficiency through van der Waals interactions with neighboring molecules. Collision cross section predictions for various ionization adducts provide insights into the three-dimensional shape and size of the molecule in the gas phase, with values ranging from 127.8 Ångström squared for the dehydrated protonated form to 174.1 Ångström squared for the acetate adduct.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic identification of this compound relies on characteristic absorption patterns and resonance signatures that reflect the unique electronic and vibrational properties of the thiadiazole ring system combined with the propyl and carboxylic acid substituents. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure through the chemical shifts and coupling patterns of individual nuclei within the molecule. The propyl group exhibits characteristic resonances corresponding to the terminal methyl group, the central methylene unit, and the methylene carbon directly attached to the thiadiazole ring, with expected chemical shifts reflecting the electronic environment created by the aromatic heterocycle.

Infrared spectroscopy reveals distinctive absorption bands that are diagnostic for the functional groups present in this compound. The carboxylic acid functionality typically exhibits a broad absorption in the 2500-3300 wavenumber region corresponding to the hydroxyl stretch, while the carbonyl stretch appears as a strong band around 1700 wavenumbers. The thiadiazole ring system contributes several characteristic vibrations, including carbon-sulfur stretching modes observed in the 500-700 wavenumber range and carbon-nitrogen stretching vibrations appearing in the 1400-1600 wavenumber region. Nitrogen-nitrogen stretching vibrations of the thiadiazole ring are typically observed as medium to strong bands in the 1100-1200 wavenumber range, providing a distinctive fingerprint for this heterocyclic system.

The predicted ionization behavior of this compound, as reflected in its calculated proton affinity value of 1.93 ± 0.36, indicates that the compound exhibits acidic properties consistent with the presence of the carboxylic acid functional group. This acidity influences both the infrared and nuclear magnetic resonance spectroscopic properties, particularly in the appearance of the carboxylic acid proton resonance and the sensitivity of various peaks to pH changes in solution. Ultraviolet-visible spectroscopy provides information about the electronic transitions within the conjugated thiadiazole system, with absorption maxima typically occurring in the 250-350 nanometer range depending on the specific substituent effects and solvent environment.

The spectroscopic characterization is further enhanced by mass spectrometric fragmentation patterns that provide structural confirmation through the identification of characteristic ion fragments. The molecular ion peak appears at mass-to-charge ratio 172, corresponding to the molecular weight of the intact molecule, while characteristic fragment ions arise from loss of the carboxylic acid group, the propyl substituent, or specific combinations of these structural elements. The collision cross section values determined for various ionization adducts provide additional structural information that complements the traditional spectroscopic techniques, particularly in confirming the overall molecular shape and size in the gas phase.

Comparative Analysis with Related Thiadiazole Derivatives

A comprehensive comparative analysis of this compound with related thiadiazole derivatives reveals important structure-property relationships that illuminate the influence of specific substituent patterns on molecular behavior and chemical reactivity. The phenyl-substituted analog, 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid, exhibits a molecular formula of C9H6N2O2S and a molecular weight of 206.01 grams per mole, representing a significant increase in both molecular size and aromatic character compared to the propyl derivative. The collision cross section values for the phenyl derivative range from 141.7 to 154.2 Ångström squared for various ionization adducts, indicating a more extended molecular structure compared to the propyl analog.

The methyl-substituted variant, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, provides an important reference point for understanding the effects of alkyl chain length on molecular properties within this structural series. With a molecular formula of C4H4N2O2S and a molecular weight of 144.15 grams per mole, this compound represents the smallest alkyl-substituted member of the series. The predicted melting point of 169-173 degrees Celsius for the methyl derivative, combined with a predicted boiling point of 315.2 ± 34.0 degrees Celsius and density of 1.530 ± 0.06 grams per cubic centimeter, demonstrates the systematic trends in physical properties as a function of substituent size. The predicted proton affinity of 1.33 ± 0.37 for the methyl derivative compares closely with the 1.93 ± 0.36 value for the propyl analog, indicating similar acidic behavior across the alkyl-substituted series.

Structural comparison with the unsubstituted parent compound, 1,2,3-thiadiazole-5-carboxylic acid, which possesses the molecular formula C3H2N2O2S and molecular weight of 130.13 grams per mole, reveals the fundamental electronic and steric effects introduced by alkyl substitution. The parent compound exhibits a density of 1.67 grams per cubic centimeter and a boiling point of 322.3 degrees Celsius, demonstrating how the introduction of alkyl substituents systematically modifies the intermolecular interactions and resulting physical properties. The collision cross section data available for various derivatives provides quantitative measures of molecular size and shape that correlate with substituent bulk and electronic effects.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Predicted pKa |

|---|---|---|---|---|---|

| 1,2,3-Thiadiazole-5-carboxylic acid | C3H2N2O2S | 130.13 | 1.67 | 322.3 | - |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | C4H4N2O2S | 144.15 | 1.530±0.06 | 315.2±34.0 | 1.33±0.37 |

| This compound | C6H8N2O2S | 172.20 | 1.353±0.06 | 308.1±34.0 | 1.93±0.36 |

| 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid | C9H6N2O2S | 206.01 | - | - | - |

The systematic variation in collision cross section values across the series provides insights into the relationship between molecular structure and three-dimensional shape. The propyl derivative exhibits collision cross section values ranging from 127.8 to 174.1 Ångström squared depending on the ionization adduct, while the phenyl derivative shows values from 141.7 to 154.2 Ångström squared. These differences reflect both the extended nature of the propyl chain compared to the more compact but aromatic phenyl substituent, and the influence of different ionization states on the overall molecular conformation in the gas phase.

Properties

IUPAC Name |

4-propylthiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-2-3-4-5(6(9)10)11-8-7-4/h2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEJOFLPFAPTEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654664 | |

| Record name | 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021073-44-8 | |

| Record name | 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-propyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid.

Mode of Action

It’s known that similar compounds can induce apoptosis in tumor cells and hinder their cell cycle progression.

Result of Action

Similar compounds have shown potential fungicide activity, suggesting that this compound might have similar effects.

Biochemical Analysis

Biochemical Properties

4-Propyl-1,2,3-thiadiazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to bind with cyclin-dependent kinases (CDKs) and cyclin T1, which are crucial for cell cycle regulation. The binding interactions often involve hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and modulate enzyme activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as CDKs, inhibiting their activity and thereby affecting cell cycle progression. The compound also influences gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can lead to either upregulation or downregulation of target genes, depending on the context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate biochemical pathways effectively. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on cellular and physiological functions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as ketohexokinase and glucocorticoid receptors, influencing their activity. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s movement across cellular membranes, ensuring its proper localization and accumulation. The distribution of the compound within tissues can influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is often directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications. This localization can enhance the compound’s interactions with target biomolecules, thereby modulating its biochemical and cellular effects.

Biological Activity

4-Propyl-1,2,3-thiadiazole-5-carboxylic acid is a compound belonging to the thiadiazole family, which has gained attention due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its anti-cancer, antimicrobial, anti-inflammatory, and neuroprotective properties, supported by relevant case studies and research findings.

This compound is characterized by its thiadiazole ring structure, which contributes to its pharmacological properties. The compound's molecular formula is C_6H_8N_2O_2S, and it possesses a carboxylic acid functional group that enhances its solubility and reactivity.

1. Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance, a study analyzed various thiadiazole compounds and reported that certain derivatives exhibited significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 50 | Inhibition of STAT3 transcription factors |

| 4-Methyl-1,2,3-thiadiazole derivatives | HCT-116 | 40 | Induction of apoptosis |

In vitro studies indicated that these compounds can induce apoptosis through mechanisms involving the inhibition of cyclin-dependent kinases (CDK) and modulation of transcription factors like STAT3 .

2. Antimicrobial Activity

The antimicrobial properties of thiadiazoles have been well-documented. A study tested the efficacy of various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that 4-propyl derivatives displayed notable antibacterial activity.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacteria Tested | MIC (µg/mL) | Type of Activity |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | Bactericidal |

| 4-Methyl derivative | Escherichia coli | 20 | Bacteriostatic |

These findings suggest that the compound can serve as a potential lead for developing new antimicrobial agents .

3. Anti-inflammatory Activity

Thiadiazoles have also been studied for their anti-inflammatory properties. Research indicates that certain derivatives can significantly reduce inflammation in animal models. For example, compounds similar to 4-propyl-1,2,3-thiadiazole were shown to inhibit paw edema in rats when compared to standard anti-inflammatory drugs like indomethacin.

Table 3: Anti-inflammatory Effects of Thiadiazole Compounds

| Compound | Model | Inhibition (%) |

|---|---|---|

| This compound | Rat paw edema model | 65 |

| Indomethacin | Rat paw edema model | 75 |

This suggests a promising role for thiadiazoles in treating inflammatory conditions .

4. Neuroprotective Effects

Emerging research has highlighted the neuroprotective potential of thiadiazoles. A study on neuroprotective activity indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage.

Table 4: Neuroprotective Activity of Thiadiazoles

| Compound | Model | Protective Effect (%) |

|---|---|---|

| This compound | Neuronal cell line | 70 |

| Standard neuroprotective agent | Neuronal cell line | 80 |

These findings underscore the potential application of thiadiazoles in neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

4-Propyl-1,2,3-thiadiazole-5-carboxylic acid has been investigated for its potential as an anticancer agent . Studies have shown that derivatives of thiadiazoles can inhibit specific enzymes involved in cancer cell proliferation. For instance, certain compounds derived from this acid have demonstrated significant cytotoxicity against various cancer cell lines.

Case Study:

A study evaluated the anticancer potential of synthesized thiadiazole derivatives, revealing that some exhibited low IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has shown promising antimicrobial properties , particularly against Gram-positive bacteria. Its mechanism often involves binding to bacterial enzymes, thus inhibiting their function and leading to bacterial growth inhibition.

Data Table: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | Escherichia coli | 30 µg/mL |

Agricultural Chemistry

In the agricultural sector, thiadiazole derivatives are being explored for their potential use as agrochemicals . Their ability to act as fungicides or herbicides makes them valuable in crop protection strategies.

Field Study Example:

A field trial demonstrated that formulations containing thiadiazole derivatives significantly reduced fungal infections in crops compared to untreated controls.

Material Science

This compound serves as a building block in the synthesis of novel materials with unique electronic and optical properties. These materials have potential applications in electronics and photonics.

Pharmaceutical Development

The compound is utilized in the development of new pharmaceuticals due to its diverse biological activities. Ongoing research aims to modify its structure to enhance efficacy and reduce toxicity.

Comparison with Similar Compounds

Key Observations :

- Increasing alkyl chain length correlates with higher lipophilicity (log P), reducing water solubility. The propyl derivative’s predicted log P (~2.50) suggests enhanced membrane permeability compared to methyl (log P = 1.24) and ethyl (log P = 1.87) analogs .

- The propyl group’s linear structure may improve interactions with hydrophobic bacterial membranes compared to branched isopropyl analogs .

Antimicrobial Activity

While direct data for the propyl derivative are unavailable, its methyl analog (4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives) exhibits potent activity against Gram-positive bacteria (Table 2) .

| Compound (4-Methyl Derivatives) | MIC (µg/mL) vs. S. aureus | MBC/MIC Ratio |

|---|---|---|

| Compound 15 (5-nitro-2-furyl substituent) | 1.95–15.62 | 1–4 |

| Nitrofurazone (Control) | 3.90–31.25 | 2–8 |

Inferences for 4-Propyl Analogs :

- aureus ATCC 43300 .

- However, excessive lipophilicity (e.g., log P >3) could reduce aqueous solubility, limiting bioavailability .

Preparation Methods

General Strategy

The synthesis typically involves:

- Formation of the 1,2,3-thiadiazole ring via cyclization reactions starting from appropriate precursors such as thiosemicarbazides or semicarbazones.

- Introduction of the propyl substituent at the 4-position through alkylation or by starting from a propyl-substituted precursor.

- Installation or retention of the carboxylic acid functionality at the 5-position, often via ester intermediates followed by hydrolysis.

Stepwise Preparation

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of propyl-substituted precursor (e.g., propyl-substituted β-ketoester or semicarbazone) | Alkylation or condensation reactions under controlled temperature | Starting material choice determines substitution pattern |

| 2 | Cyclization to form 1,2,3-thiadiazole ring | Treatment with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) | Cyclization via Hurd-Mori reaction is common; thionyl chloride acts as dehydrating and cyclizing agent |

| 3 | Ester hydrolysis to carboxylic acid | Base hydrolysis (NaOH in methanol or aqueous solution) at 0–20°C for 2–3 hours | Followed by acidification with HCl to precipitate the acid |

| 4 | Purification | Extraction with ethyl acetate, drying over anhydrous sodium sulfate, solvent evaporation under reduced pressure | Ensures high purity for further applications |

This general approach is supported by analogous syntheses of related compounds such as 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylic acid, where methyl esters are hydrolyzed under mild alkaline conditions to yield the corresponding acid.

Cyclization via Hurd-Mori Reaction

A key reaction in thiadiazole synthesis is the Hurd-Mori cyclization, which involves:

- Treating thiosemicarbazone or semicarbazone precursors with thionyl chloride.

- This induces ring closure to form the 1,2,3-thiadiazole core.

- The presence of the propyl group at position 4 stabilizes regioselectivity, favoring substitution at position 5 for carboxylic acid functionality.

Alternative Synthetic Enhancements

- Microwave-assisted synthesis has been reported to improve yields and reduce reaction times for thiadiazole derivatives, including carboxylic acid analogs, by accelerating cyclization and hydrolysis steps.

- Catalyst and solvent optimization , such as using sodium acetate or acetic acid, can enhance cyclization efficiency and product purity.

- Hydrazide intermediate formation : Ester precursors can be converted to hydrazides by reaction with hydrazine hydrate, enabling further functionalization and derivatization for biological activity enhancement.

Reaction Conditions and Reagents

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Cyclization | Thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃) | Reflux or controlled heating | Formation of thiadiazole ring |

| Ester Hydrolysis | Sodium hydroxide (NaOH) in methanol or aqueous solution | 0–20°C, 2–3 hours | Conversion of ester to carboxylic acid |

| Acidification | Hydrochloric acid (HCl) | Room temperature | Precipitation of carboxylic acid |

| Purification | Ethyl acetate extraction, drying agents | Ambient conditions | Isolation of pure acid |

Research Findings and Data

Yield and Purity

- Typical yields for methyl ester intermediates in related compounds are around 70%, with hydrolysis steps yielding near-quantitative conversion to the acid.

- Purity is ensured by standard organic workup and chromatographic or recrystallization techniques.

Structural Confirmation

- Characterization methods include Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FTIR) to confirm carboxylic acid and thiadiazole functionalities, Mass Spectrometry (MS) for molecular weight confirmation, and X-ray crystallography to verify ring structure and substitution pattern.

Summary Table of Preparation Methods

| Preparation Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| Precursor synthesis | Alkylation or condensation to introduce propyl group | Alkyl halides, base, solvents | High regioselectivity required |

| Cyclization | Formation of thiadiazole ring | SOCl₂ or POCl₃, heat | Hurd-Mori reaction; key step |

| Ester hydrolysis | Conversion of ester to acid | NaOH in MeOH, 0–20°C, 2.5 h | Quantitative conversion |

| Acidification and extraction | Precipitation and isolation of acid | HCl, ethyl acetate extraction | Purification step |

| Final purification | Drying and solvent removal | Anhydrous Na₂SO₄, reduced pressure | Ensures purity |

This detailed synthesis framework of this compound, grounded in established thiadiazole chemistry and analogous compound preparations, provides a comprehensive guide for researchers seeking to prepare this compound with high yield and purity. The methods emphasize cyclization via thionyl chloride-mediated Hurd-Mori reaction, followed by controlled hydrolysis and purification. Advanced techniques such as microwave-assisted synthesis and hydrazide intermediate formation offer routes for optimization and derivative development.

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid, and how do reaction parameters influence yield? A: The compound is typically synthesized via condensation reactions. A common approach involves refluxing a propyl-substituted precursor (e.g., 3-formyl-indole derivatives) with thiazolidinone or thiadiazole intermediates in acetic acid with sodium acetate as a catalyst. Critical parameters include:

- Reaction time: 2.5–5 hours (prolonged reflux improves cyclization but risks decomposition) .

- Stoichiometry: Equimolar ratios of aldehyde and thiadiazole precursors to minimize side products .

- Solvent: Acetic acid acts as both solvent and acid catalyst; alternatives like DMF may alter reaction kinetics .

Example protocol:

| Precursor | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3-Formyl-indole derivative | NaOAc | AcOH | 3 | ~65–75 |

Advanced Synthesis

Q: How can regioselectivity challenges in thiadiazole ring formation be addressed during synthesis? A: Regioselectivity is influenced by electronic and steric effects. Strategies include:

- Microwave-assisted synthesis: Reduces reaction time and improves selectivity via controlled heating .

- Protecting groups: Temporary protection of the carboxylic acid moiety (e.g., esterification) prevents unwanted side reactions .

- Catalytic additives: Transition metals (e.g., Cu(I)) can direct cyclization pathways, though this requires optimization .

Basic Characterization

Q: Which spectroscopic methods are essential for confirming the structure of this compound? A: Key techniques:

- NMR: H NMR (δ 1.0–1.5 ppm for propyl CH, δ 4.0–4.5 ppm for thiadiazole protons) and C NMR (carbonyl C=O at ~170 ppm) .

- IR: Strong absorption bands at ~1680–1700 cm (C=O stretch) and 2500–2600 cm (S-H, if present) .

- Mass spectrometry: Molecular ion peak [M+H] at m/z corresponding to CHNOS (calc. 186.06) .

Advanced Characterization

Q: How can overlapping signals in NMR spectra be resolved for accurate structural assignment? A: Use 2D NMR techniques (e.g., COSY, HSQC) to correlate proton and carbon shifts. Computational tools (e.g., DFT simulations) predict chemical shifts and assist in peak assignment . For crystallographic confirmation, SHELXL refinement resolves ambiguities in bond lengths and angles .

Basic Bioactivity Evaluation

Q: What in vitro assays are suitable for screening antimicrobial activity of this compound? A: Standard methods include:

- Broth microdilution: Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Disk diffusion: Assess zone-of-inhibition diameters at varying concentrations .

Note: Include cytotoxicity assays (e.g., MTT on mammalian cells) to differentiate antimicrobial vs. toxic effects .

Advanced Bioactivity

Q: How can structure-activity relationships (SAR) guide optimization of bioactivity? A:

- Modify substituents: Replace the propyl group with bulkier alkyl chains to enhance lipophilicity and membrane penetration .

- Derivatization: Convert the carboxylic acid to amides or esters to probe electronic effects on target binding .

- Computational docking: Predict interactions with enzymatic targets (e.g., bacterial dihydrofolate reductase) .

Data Contradiction Analysis

Q: How should researchers address discrepancies in reported bioactivity data across studies? A:

- Triangulation: Cross-validate results using multiple assays (e.g., MIC, time-kill curves) .

- Control standardization: Ensure consistent inoculum size and growth media across labs .

- Meta-analysis: Statistically pool data from independent studies to identify outliers .

Computational Modeling

Q: What computational approaches predict the reactivity of this compound in biological systems? A:

- DFT calculations: Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential .

- Molecular dynamics (MD): Simulate interactions with lipid bilayers to predict cellular uptake .

- ADMET profiling: Use tools like SwissADME to estimate absorption and toxicity .

Crystallography

Q: What challenges arise in crystallizing this compound, and how are they resolved? A:

- Polymorphism: Screen solvents (e.g., EtOH/water mixtures) to isolate stable crystal forms .

- Twinned data: Use SHELXL’s TWIN command to refine structures from imperfect crystals .

- High-resolution data: Synchrotron sources improve data quality for accurate electron density maps .

Stability Studies

Q: What methodologies assess the compound’s stability under storage conditions? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.